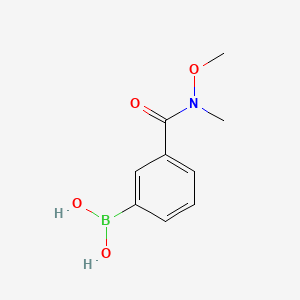

3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-[methoxy(methyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO4/c1-11(15-2)9(12)7-4-3-5-8(6-7)10(13)14/h3-6,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZAWDLXZOCCSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)N(C)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397406 | |

| Record name | 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723281-57-0 | |

| Record name | 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid is a specialized organic compound that holds significant potential in the realms of organic synthesis and medicinal chemistry. As a derivative of phenylboronic acid, it combines the versatile reactivity of the boronic acid moiety with the unique properties of a Weinreb amide. This dual functionality makes it a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutic agents.

The boronic acid group is well-established for its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1] Furthermore, the ability of boronic acids to reversibly interact with diols makes them attractive for applications in chemical sensing and drug delivery.[2] The presence of the N,O-dimethylhydroxylaminocarbonyl group, commonly known as a Weinreb amide, provides a stable and selectively reactive handle for the introduction of various carbon nucleophiles to form ketones, a fundamental transformation in the synthesis of many biologically active compounds.[3][4]

This technical guide provides a comprehensive overview of the structure, properties, and potential applications of this compound, with a focus on its synthesis and utility in contemporary research and drug development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a phenyl ring substituted with a boronic acid group (-B(OH)₂) at the 1-position and an N,O-dimethylhydroxylaminocarbonyl group (-C(=O)N(CH₃)OCH₃) at the 3-position.

Systematic Name: [3-[methoxy(methyl)carbamoyl]phenyl]boronic acid[5] CAS Number: 723281-57-0[5][6] Molecular Formula: C₉H₁₂BNO₄[5][6] Molecular Weight: 209.01 g/mol [5][6]

Physicochemical Data

While comprehensive experimental data for this compound is not extensively available in the public domain, the following table summarizes key computed and available physical properties.

| Property | Value | Reference(s) |

| Melting Point | 66-70°C | [7] |

| Boiling Point | 453.9°C at 760 mmHg (Predicted) | [5] |

| Density | 1.25 g/cm³ (Predicted) | [5] |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 4 | [7] |

| Rotatable Bond Count | 3 | [7] |

| Topological Polar Surface Area | 70 Ų | [7] |

| Canonical SMILES | B(C1=CC(=CC=C1)C(=O)N(C)OC)(O)O | [5] |

| InChI Key | IYZAWDLXZOCCSB-UHFFFAOYSA-N | [5] |

Synthesis

The synthesis of this compound can be logically approached through a two-step process starting from the commercially available 3-carboxyphenylboronic acid. The first step involves the synthesis of the carboxylic acid precursor, followed by its conversion to the corresponding Weinreb amide.

Logical Synthesis Workflow

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. usbio.net [usbio.net]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid, a specialized organic compound, holds significant potential in the realms of medicinal chemistry and drug development. Its structure, which combines a phenylboronic acid moiety with a Weinreb amide, suggests a dual functionality that makes it an intriguing candidate for further investigation. Phenylboronic acids are a well-established class of compounds with diverse biological activities, notably as enzyme inhibitors. The Weinreb amide functionality serves as a stable and versatile precursor for the synthesis of ketones and other complex organic molecules, making this compound a valuable building block in synthetic chemistry. This guide provides a comprehensive overview of the known properties, a putative synthetic pathway, and potential biological applications of this compound.

Core Properties

| Property | Value |

| CAS Number | 874219-59-5 |

| Molecular Formula | C₉H₁₂BNO₄ |

| Molecular Weight | 209.01 g/mol |

| IUPAC Name | [3-(methoxy(methyl)carbamoyl)phenyl]boronic acid |

| Melting Point | 66-70 °C |

| Boiling Point | 453.9 °C at 760 mmHg (Predicted) |

| Density | 1.25 g/cm³ (Predicted) |

| SMILES | CN(C(=O)c1cccc(c1)B(O)O)OC |

| InChIKey | IYZAWDLXZOCCSB-UHFFFAOYSA-N |

Experimental Protocols

Hypothetical Synthesis of this compound

A robust and widely utilized method for the synthesis of Weinreb amides from carboxylic acids involves the use of a coupling agent. The following is a detailed, hypothetical experimental protocol for the synthesis of this compound from 3-carboxyphenylboronic acid. This protocol is based on standard and well-established organic chemistry principles.

Reaction Scheme:

Caption: Hypothetical workflow for the synthesis of the target compound.

Materials:

-

3-Carboxyphenylboronic acid

-

N,O-Dimethylhydroxylamine hydrochloride

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-carboxyphenylboronic acid (1 equivalent) in anhydrous DMF, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and DIPEA (3 equivalents).

-

Stir the mixture at room temperature for 10 minutes.

-

Add HATU (1.2 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported, the broader class of phenylboronic acids is known to exhibit significant biological activities, primarily through the inhibition of serine proteases.

Inhibition of Serine β-Lactamases

A critical mechanism of antibiotic resistance in bacteria is the production of β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics. Phenylboronic acids have been identified as potent inhibitors of these enzymes. The boronic acid moiety acts as a transition-state analog, forming a reversible covalent bond with the catalytic serine residue in the active site of the β-lactamase, thereby inactivating the enzyme.

Caption: General mechanism of serine protease inhibition by a phenylboronic acid.

This inhibitory action suggests that this compound could be a valuable lead compound in the development of new antibiotic adjuvants to overcome β-lactamase-mediated resistance.

Applications in Drug Development and Research

The unique bifunctional nature of this compound makes it a versatile tool for researchers and drug development professionals.

-

As a Synthetic Intermediate: The Weinreb amide functionality allows for the straightforward synthesis of a wide array of ketones through reaction with Grignard or organolithium reagents. This provides a pathway to more complex molecules with potential therapeutic applications.

Caption: Synthetic transformation of the Weinreb amide to a ketone.

-

As a Potential Therapeutic Agent: Based on the known activities of phenylboronic acids, this compound could be explored as an inhibitor of various serine proteases involved in a range of diseases, including bacterial infections, thrombosis, and cancer. Further screening and biological evaluation are warranted to determine its specific targets and therapeutic potential.

Conclusion

This compound is a compound with significant untapped potential. Its well-defined chemical properties and the established reactivity of its constituent functional groups provide a solid foundation for its use in both synthetic and medicinal chemistry. While specific biological data remains to be elucidated, the known activities of related phenylboronic acids strongly suggest that this compound could be a valuable starting point for the design and development of novel therapeutic agents. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate and inspire further research into this promising molecule.

Technical Guide: GSK1070916 (CAS 723281-57-0) - A Potent and Selective Aurora B/C Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1070916 is a highly potent and selective, ATP-competitive inhibitor of Aurora B and Aurora C kinases.[1][2][3][4][5] The Aurora kinase family, comprising Aurora A, B, and C, plays a crucial role in the regulation of mitosis.[2][6] Overexpression of these kinases is frequently observed in various human tumors, making them attractive targets for cancer therapy.[2][6] GSK1070916, an azaindole-based compound, demonstrates significant antitumor activity by disrupting mitotic progression, leading to polyploidy and subsequent apoptosis in cancer cells.[2][4] This document provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to GSK1070916.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 723281-57-0 | N/A |

| Synonyms | GSK-1070916, GSK-1070916A, Compound 17k | [5][7] |

| Molecular Formula | C30H33N7O | [8] |

| Molecular Weight | 507.63 g/mol | [1][8] |

| Compound Class | Synthetic Organic, Aza Compound, Indole | [2][7] |

Biochemical Activity and Selectivity

GSK1070916 exhibits remarkable selectivity for Aurora B and C over Aurora A.[1][3] This selectivity is attributed to its extremely slow dissociation from Aurora B, with a half-life exceeding 480 minutes.[3][4]

| Target | IC50 (nM) | Ki* (nM) | Selectivity vs. Aurora A | Reference |

| Aurora A-TPX2 | 1100 | 490 ± 60 | - | [3] |

| Aurora B-INCENP | 3.5 | 0.38 ± 0.29 | >250-fold | [3][4][5] |

| Aurora C-INCENP | 6.5 | 1.5 ± 0.4 | >100-fold | [1][3][4][5] |

*Ki denotes the final dissociation constant for time-dependent inhibition.

Mechanism of Action

GSK1070916 functions as a reversible and ATP-competitive inhibitor of Aurora B and C kinases.[3][9] Inhibition of Aurora B, a key component of the chromosomal passenger complex, disrupts several critical mitotic events, including chromosome segregation and cytokinesis.[6][9]

The primary mechanism of action involves the following steps:

-

Inhibition of Aurora B/C Kinase Activity : GSK1070916 binds to the ATP-binding pocket of Aurora B and C, preventing the phosphorylation of their downstream substrates.[2][3]

-

Inhibition of Histone H3 Phosphorylation : A key substrate of Aurora B is Histone H3 at serine 10 (pHH3-Ser10). Treatment with GSK1070916 leads to a dose-dependent decrease in pHH3-Ser10 levels.[2][4]

-

Disruption of Mitosis : Inhibition of Aurora B function leads to defects in chromosome alignment and segregation.[9]

-

Induction of Polyploidy and Apoptosis : Instead of arresting in mitosis, cells treated with GSK1070916 fail to complete cytokinesis, resulting in polyploid cells that ultimately undergo programmed cell death (apoptosis).[2][9]

Antiproliferative Activity

GSK1070916 demonstrates potent antiproliferative activity across a broad range of human tumor cell lines, with a median EC50 of 8 nM.[1] In contrast, its potency is significantly reduced in non-dividing normal human vein endothelial cells, which is consistent with its mitosis-specific mechanism of action.[2]

| Cell Line | Tumor Type | EC50 (nM) | Reference |

| A549 | Lung Cancer | 7 | [4][6] |

| Over 100 cell lines | Various | <10 | [2] |

In Vivo Antitumor Activity

In vivo studies using human tumor xenograft models have confirmed the antitumor efficacy of GSK1070916. Administration of the compound leads to dose-dependent inhibition of the Aurora B substrate pHH3-Ser10 in tumors and results in tumor regression in various cancer models, including breast, colon, lung, and leukemia.[2][4]

Experimental Protocols

In Vitro Kinase Inhibition Assay

-

Objective : To determine the IC50 values of GSK1070916 against Aurora kinases.

-

Methodology : The ability of GSK1070916 to inhibit the phosphorylation of a synthetic peptide substrate by Aurora A, Aurora B, and Aurora C is measured. The assays are typically performed in a fluorescence polarization format. Plates are incubated at room temperature for approximately 90-120 minutes to reach equilibrium before being read by a plate reader.[1][3]

Cellular Proliferation Assay

-

Objective : To determine the EC50 values of GSK1070916 in various cell lines.

-

Methodology : Tumor cells are treated with a range of concentrations of GSK1070916. Due to the induction of endomitosis, an extended treatment time is often required to accurately assess cell viability. Cell viability is then measured, background is subtracted, and the data is plotted as a percentage of the DMSO-treated control to calculate the EC50.[10]

Western Blot Analysis for Apoptosis Markers

-

Objective : To confirm the induction of apoptosis in cells treated with GSK1070916.

-

Methodology : Colo205 cells are treated with varying concentrations of GSK1070916 for 24 or 48 hours. Cell lysates are then prepared and analyzed by Western blotting using antibodies specific for apoptosis markers such as Caspase-3 and PARP. Cleavage of these proteins indicates the activation of the apoptotic cascade.[10]

Conclusion

GSK1070916 is a potent and selective inhibitor of Aurora B and C kinases with broad-spectrum antitumor activity. Its well-defined mechanism of action, involving the disruption of mitosis and subsequent induction of apoptosis, makes it a promising candidate for cancer therapy. The data presented in this guide highlights its potential for the treatment of a wide range of human cancers.[2] Further research and clinical trials are ongoing to fully evaluate its therapeutic potential.[4][9]

References

- 1. selleckchem.com [selleckchem.com]

- 2. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GSK1070916 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. massivebio.com [massivebio.com]

- 10. researchgate.net [researchgate.net]

Synthesis of 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid, a valuable building block in medicinal chemistry and drug development. The primary synthesis pathway involves the conversion of 3-Carboxyphenylboronic acid into its corresponding N,O-dimethylhydroxylamine amide, commonly known as a Weinreb amide. This guide details the prevalent synthetic methodologies, including the use of common peptide coupling reagents, and provides representative experimental protocols. Quantitative data from analogous reactions are summarized to offer expected outcomes. Furthermore, this document includes key visualizations to illustrate the synthesis pathway and a general experimental workflow.

Introduction

This compound is a bifunctional molecule incorporating a phenylboronic acid moiety and a Weinreb amide. The boronic acid group is a versatile functional group for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The Weinreb amide provides a stable and selectively reactive handle for the synthesis of ketones and aldehydes upon reaction with organometallic reagents. This unique combination of functionalities makes it a significant intermediate in the synthesis of complex organic molecules, including pharmacologically active compounds.

The synthesis of this target molecule is primarily achieved through the formation of a Weinreb amide from 3-Carboxyphenylboronic acid. This transformation is a type of amide bond formation, a cornerstone of organic synthesis.

Synthesis Pathway

The most direct and widely employed pathway for the synthesis of this compound is the coupling of 3-Carboxyphenylboronic acid with N,O-dimethylhydroxylamine hydrochloride. This reaction is typically facilitated by a peptide coupling reagent that activates the carboxylic acid.

A variety of coupling reagents can be utilized for this transformation, with common choices including carbodiimides (like EDC) in the presence of an additive (like HOBt), or phosphonium- or uronium-based reagents (like HATU).[1][2][3]

An alternative, though less common, approach involves a palladium-catalyzed cross-coupling reaction between an organoboronic acid and N-methoxy-N-methylcarbamoyl chloride.[4] However, this guide will focus on the more conventional amide coupling approach.

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Palladium-Catalyzed Preparation of Weinreb Amides from Boronic Acids and N-Methyl-N-methoxycarbamoyl Chloride [organic-chemistry.org]

An In-depth Technical Guide to the Molecular Geometry and Stability of Phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry and stability of phenylboronic acid. The information presented herein is intended to support research and development activities by providing detailed structural data, stability profiles, and standardized experimental methodologies.

Molecular Geometry

Phenylboronic acid (PhB(OH)₂) is a planar molecule with idealized C₂ᵥ molecular symmetry. The central boron atom is sp²-hybridized, possessing an empty p-orbital which contributes to its Lewis acidic character.[1][2][3] In the solid state, phenylboronic acid crystallizes in the orthorhombic system.[4][5] The crystal structure is characterized by the formation of hydrogen-bonded dimers, where two molecules of phenylboronic acid are linked via intermolecular hydrogen bonds between their hydroxyl groups.[1][2][3][4] These dimeric units are further interconnected through hydrogen bonding to create an extended network.[1][2][4]

While the molecule is largely planar, there is a slight pyramidalization at the boron atom and minor torsion angles between the phenyl ring and the boronic acid group. Specifically, the boron atom deviates slightly from the plane formed by the two oxygen atoms and the ipso-carbon of the phenyl ring.[4]

Crystallographic Data

The crystal structure of phenylboronic acid has been determined by single-crystal X-ray diffraction. The following table summarizes key crystallographic and geometric parameters.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [4][5] |

| Space Group | Iba2 | [5] |

| Unit Cell Dimensions | a = 17.9049(7) Å, b = 15.3264(5) Å, c = 9.8113(2) Å | [4] |

| Z | 16 | [4] |

| Bond Lengths | ||

| B-C | 1.565(3) Å | [4] |

| B-O | 1.371(7) Å | [4] |

| C-C (phenyl, mean) | 1.394(11) Å | [4] |

| Bond Angles | ||

| O-B-O | 116.2(2)° - 116.3(2)° | [4] |

| C-B-O | 118.7(2)° - 125.0(2)° | [4] |

| Dihedral Angle | ||

| Phenyl ring vs. B(OH)₂ plane | 6.6° and 21.4° for the two independent molecules | [1][2] |

Stability of Phenylboronic Acid

The stability of phenylboronic acid is a critical consideration for its storage, handling, and application in synthesis and biological systems. Key factors influencing its stability include temperature, moisture, pH, and oxidative stress.

Thermal Stability

Phenylboronic acid undergoes thermal dehydration to form its trimeric anhydride, triphenylboroxine.[3] This is a reversible equilibrium, with the presence of water favoring the monomeric acid form. The dehydration process can be driven by heating.

Thermogravimetric analysis (TGA) of phenylboronic acid typically shows an initial weight loss corresponding to this dehydration, followed by decomposition at higher temperatures. The decomposition pathway can be complex, involving the cleavage of the carbon-boron bond and the degradation of the aromatic ring, ultimately forming boron oxides and carbonaceous residue.

Stability in Solution

pH Dependence: The stability of phenylboronic acid in aqueous solutions is highly pH-dependent. At neutral to acidic pH, the trigonal, neutral form of phenylboronic acid is predominant. As the pH increases above its pKa of approximately 8.8, it reversibly accepts a hydroxide ion to form the tetrahedral, anionic boronate species.[6] This equilibrium is crucial for its reactivity, particularly in forming complexes with diols. However, at high pH, phenylboronic acid is susceptible to protodeboronation, a decomposition pathway where the C-B bond is cleaved.[6]

Solvent Effects: Phenylboronic acid is soluble in many polar organic solvents such as ethers and ketones, moderately soluble in chloroform, and poorly soluble in nonpolar solvents like hexanes and hydrocarbons.[1][2][3][7] The choice of solvent can influence the equilibrium between the boronic acid and its boroxine anhydride.

Oxidative Stability: Phenylboronic acid and its esters are susceptible to oxidation, especially at physiological pH.[8][9][10][11] Reactive oxygen species can lead to the oxidative cleavage of the carbon-boron bond, yielding phenol and boric acid. This instability can be a limitation for its application in biological systems.[8][9][10] The introduction of electron-withdrawing groups on the phenyl ring can enhance its oxidative stability.[12]

Formation of Stable Derivatives

Phenylboronic acid readily reacts with diols to form five- or six-membered cyclic boronate esters.[1][13] This reaction is reversible and the stability of the resulting ester is influenced by the pH of the solution and the nature of the diol.[13][14] The formation of these stable esters is a key feature of phenylboronic acid's utility as a protecting group and in the construction of sensors for saccharides.

Experimental Protocols

The following sections provide detailed methodologies for the characterization of phenylboronic acid.

Single-Crystal X-ray Diffraction

This technique is used to determine the precise three-dimensional arrangement of atoms in a crystalline sample.

Methodology:

-

Crystal Growth: Single crystals of phenylboronic acid suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent, such as a mixture of water and ethanol.

-

Data Collection:

-

A suitable crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.

-

A modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and an area detector is used.[12]

-

A series of diffraction images are collected as the crystal is rotated through a range of angles. Data is typically collected over a wide 2θ range to ensure high resolution.[15]

-

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined using full-matrix least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters.[12] Hydrogen atoms are typically located from a difference Fourier map and refined isotropically.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of phenylboronic acid in solution.

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of phenylboronic acid in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.[16]

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher.

-

Temperature: 298 K.

-

Pulse Sequence: Standard single-pulse.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-5 s.[16]

-

-

Expected Spectrum: The spectrum will show signals for the aromatic protons, typically in the range of 7.3-8.0 ppm, and a broad singlet for the hydroxyl protons, which may exchange with residual water in the solvent.

¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 20-50 mg of phenylboronic acid in 0.6-0.7 mL of a deuterated solvent.

-

Instrument Parameters:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled single-pulse.

-

Number of Scans: 1024 or higher, depending on concentration.

-

Relaxation Delay: 2-5 s.[16]

-

-

Expected Spectrum: The spectrum will show signals for the aromatic carbons. The carbon atom attached to the boron (ipso-carbon) may be broadened due to quadrupolar relaxation of the ¹¹B nucleus and can sometimes be difficult to observe.[16][17]

¹¹B NMR Spectroscopy:

-

Sample Preparation: Dissolve a sufficient amount of phenylboronic acid in the chosen deuterated solvent to obtain a concentration of approximately 10-50 mM.

-

Instrument Parameters:

-

Spectrometer: Typically operated at a frequency corresponding to the magnetic field strength (e.g., 128 MHz on a 400 MHz instrument).

-

Reference: BF₃·OEt₂ is commonly used as an external standard.

-

Pulse Sequence: Standard single-pulse.

-

-

Expected Spectrum: Phenylboronic acid will show a single, relatively broad resonance characteristic of a trigonal boronic acid. The chemical shift is sensitive to the solvent and the presence of coordinating species.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the vibrational modes of the functional groups present in phenylboronic acid.

Methodology:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For solution-state analysis, a solution in a suitable transparent solvent (e.g., chloroform) can be used in an appropriate liquid cell.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the pure solvent) is recorded.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

A sufficient number of scans (e.g., 32 or 64) are co-added to obtain a good signal-to-noise ratio.

-

-

Expected Spectrum: Key vibrational bands include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding.

-

Aromatic C-H stretching: Sharp bands just above 3000 cm⁻¹.

-

B-O stretching: A strong, characteristic band typically observed around 1350 cm⁻¹.[18]

-

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

-

Out-of-plane C-H bending: Bands in the 690-900 cm⁻¹ region, characteristic of the substitution pattern of the phenyl ring.

-

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of phenylboronic acid.

Methodology:

-

Sample Preparation: Accurately weigh 2-10 mg of phenylboronic acid into an appropriate crucible (e.g., alumina or aluminum).[19]

-

Instrument Parameters:

-

Data Analysis:

-

TGA: The TGA curve plots mass loss versus temperature. The onset of decomposition and the temperatures of maximum mass loss rate (from the derivative curve, DTG) are determined.

-

DSC: The DSC curve plots heat flow versus temperature. Endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) are identified, and the corresponding enthalpy changes can be calculated.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. par.nsf.gov [par.nsf.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 16. benchchem.com [benchchem.com]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Data of Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for substituted phenylboronic acids, crucial compounds in organic synthesis, medicinal chemistry, and materials science. This document details experimental protocols for their characterization and presents spectroscopic data in a clear, comparative format. Visualizations of key processes are included to facilitate understanding.

Introduction

Substituted phenylboronic acids are a class of organic compounds characterized by a phenyl ring substituted with a boronic acid functional group (-B(OH)₂) and other moieties. Their unique ability to reversibly form covalent bonds with diols makes them invaluable as sensors, particularly for carbohydrates like glucose. Furthermore, they are key reagents in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery and development. Accurate and thorough spectroscopic characterization is paramount for ensuring the purity, identity, and reactivity of these versatile compounds. This guide focuses on the key spectroscopic techniques used for their analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data of Substituted Phenylboronic Acids

The electronic nature and position of substituents on the phenyl ring significantly influence the spectroscopic properties of phenylboronic acids. The following tables summarize typical spectroscopic data for a range of substituted phenylboronic acids.

NMR Spectroscopy Data

NMR spectroscopy is the most powerful tool for the structural elucidation of substituted phenylboronic acids. ¹H, ¹³C, and ¹¹B NMR provide complementary information about the molecular framework.

Table 1: ¹H NMR Spectroscopic Data for Selected Substituted Phenylboronic Acids in DMSO-d₆

| Substituent | Position | Ar-H Chemical Shifts (δ, ppm) | B(OH)₂ Chemical Shift (δ, ppm) |

| H | - | 7.33-7.99 (m, 5H)[1] | ~8.0 (br s, 2H) |

| 4-Methoxy | p | 6.90 (d, 2H), 7.68 (d, 2H) | ~7.8 (br s, 2H) |

| 4-Carboxy | p | 7.83 (d, 2H), 6.67-5.91 (d, 2H) | ~8.3 (br s, 2H) |

| 2-Nitro | o | 7.60 (t), 7.70 (d), 7.80 (t), 8.05 (d)[2] | ~8.5 (br s, 2H)[2] |

| 3-Nitro | m | 7.68 (m), 8.15 (m), 8.35 (m), 8.60 (m) | ~8.5 (br s, 2H) |

| 4-Nitro | p | 7.75 (d, 2H), 8.15 (d, 2H) | ~8.6 (br s, 2H) |

| 3-Amino | m | 6.60 (m), 6.88 (m), 6.95 (m), 7.10 (m) | ~7.8 (br s, 2H) |

| 4-Fluoro | p | 7.15 (t, 2H), 7.85 (dd, 2H) | ~8.2 (br s, 2H) |

| 2-Fluoro | o | 7.10-7.30 (m, 2H), 7.40-7.55 (m, 2H) | ~8.1 (br s, 2H) |

Note: Chemical shifts are approximate and can vary with solvent and concentration. The boronic acid protons often appear as a broad singlet due to chemical exchange and quadrupolar effects from the boron nucleus.

Table 2: ¹³C NMR Spectroscopic Data for Selected Substituted Phenylboronic Acids in DMSO-d₆

| Substituent | Position | Ar-C Chemical Shifts (δ, ppm) | C-B Chemical Shift (δ, ppm) |

| H | - | 127.5, 128.3, 131.5, 134.5 | ~135 (broad) |

| 4-Methoxy | p | 113.5, 136.5, 162.0 | ~125 (broad) |

| 4-Carboxy | p | 128.5, 134.0, 135.0, 167.5 (C=O) | ~133 (broad) |

| 2-Nitro | o | 123.5, 129.5, 131.0, 134.0, 135.5, 148.0 (C-NO₂)[2] | ~130 (broad)[2] |

| 3-Nitro | m | 122.0, 124.0, 130.0, 135.0, 148.0 (C-NO₂) | ~132 (broad) |

| 4-Nitro | p | 123.0, 135.5, 149.0 (C-NO₂) | ~140 (broad) |

| 3-Amino | m | 115.0, 118.0, 120.0, 129.0, 148.0 (C-NH₂) | ~133 (broad) |

| 4-Fluoro | p | 115.0 (d, JCF ≈ 21 Hz), 137.0 (d, JCF ≈ 8 Hz), 164.0 (d, JCF ≈ 245 Hz) | ~129 (broad) |

| 2-Fluoro | o | 115.5 (d, JCF ≈ 22 Hz), 124.5 (d, JCF ≈ 4 Hz), 131.0 (d, JCF ≈ 8 Hz), 136.0 (d, JCF ≈ 15 Hz), 163.0 (d, JCF ≈ 250 Hz) | ~123 (broad) |

Note: The carbon atom attached to boron often exhibits a broad signal due to quadrupolar relaxation of the ¹¹B nucleus.

Table 3: ¹¹B NMR Spectroscopic Data for Selected Phenylboronic Acids

| Compound | Solvent | Chemical Shift (δ, ppm) |

| Phenylboronic acid | CDCl₃ | 28.0 |

| 4-Methoxyphenylboronic acid | DMSO-d₆ | 29.0 |

| 2-Aminopyrimidine-5-boronic acid | 1x PBS/D₂O (90/10) | 26.6[3] |

| 4-Nitrophenylboronic acid pinacol ester | Solid-state | 30.3[4] |

| Phenylboronic acid (trigonal form) | Acidic solution (pH ~2) | 10.0[5] |

| Phenylboronic acid (tetrahedral form) | Basic solution (pH >12) | -15.7[5] |

Note: ¹¹B NMR chemical shifts are sensitive to the coordination state of the boron atom (trigonal vs. tetrahedral) and the solvent.

Infrared (IR) Spectroscopy Data

IR spectroscopy is useful for identifying the functional groups present in substituted phenylboronic acids.

Table 4: Characteristic IR Absorption Bands for Substituted Phenylboronic Acids (cm⁻¹)

| Vibration | Frequency Range (cm⁻¹) | Intensity | Notes |

| O-H stretch (free) | 3600-3650 | Sharp, weak to medium | Observed in dilute non-polar solvents.[6] |

| O-H stretch (H-bonded) | 3200-3400 | Broad, strong | Characteristic of intermolecular hydrogen bonding in the solid state.[7][8] |

| C-H stretch (aromatic) | 3000-3100 | Medium to weak | |

| C=C stretch (aromatic) | 1580-1610, 1450-1500 | Medium to strong | |

| B-O stretch (asymmetric) | 1330-1380 | Strong | A key characteristic band for boronic acids.[9] |

| B-O-H in-plane bend | 1150-1200 | Medium | |

| C-B stretch | 1000-1100 | Medium | [10] |

| C-H out-of-plane bend | 700-900 | Strong | The pattern is indicative of the substitution on the phenyl ring. |

| O-B-O deformation | 650-700 | Medium |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of substituted phenylboronic acids. A common challenge in the MS analysis of boronic acids is their tendency to form cyclic trimeric anhydrides (boroxines) upon dehydration, which can complicate spectral interpretation.[11]

Table 5: Key Mass Spectrometry Observations for Substituted Phenylboronic Acids

| Compound | Ionization Method | Key Fragment Ions (m/z) | Notes |

| Phenylboronic acid | ESI (-) | 121 [M-H]⁻, 103 [M-H-H₂O]⁻ | |

| 4-Methylphenylboronic acid | ESI (-) | 135 [M-H]⁻ | |

| 4-Carboxyphenylboronic acid | ESI (-) | 165 [M-H]⁻, 121 [M-H-CO₂]⁻ | Loss of CO₂ is a characteristic fragmentation. |

| 4-Nitrophenylboronic acid | ESI (-) | 166 [M-H]⁻ | |

| General | MALDI | [M+DHB-H₂O]⁺ | Derivatization with a diol matrix like 2,5-dihydroxybenzoic acid (DHB) can prevent boroxine formation and facilitate analysis.[11] |

Experimental Protocols

General Synthesis of Substituted Phenylboronic Acids

A common method for the synthesis of substituted phenylboronic acids is the reaction of a corresponding aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[12]

Example: Synthesis of 4-Carboxyphenylboronic Acid

-

Grignard Reagent Formation: To a flask containing magnesium turnings in anhydrous tetrahydrofuran (THF), a solution of 4-bromobenzoic acid (protected as an ester, e.g., methyl ester) in THF is added dropwise under an inert atmosphere. The reaction is initiated with gentle heating or the addition of a small crystal of iodine.

-

Borylation: The freshly prepared Grignard reagent is cooled to -78 °C and a solution of triisopropyl borate in THF is added slowly. The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The mixture is stirred for several hours to ensure complete hydrolysis of the boronate ester.

-

Work-up and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

-

Deprotection (if necessary): If a protecting group was used for the carboxylic acid, it is removed in a subsequent step (e.g., saponification of a methyl ester using NaOH).

NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of the substituted phenylboronic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in an NMR tube. DMSO-d₆ is often preferred due to the good solubility of many boronic acids and the ability to observe the exchangeable B(OH)₂ protons.

-

¹H NMR Spectroscopy:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16-64, depending on the concentration.

-

Relaxation Delay: 1-5 s.

-

-

¹³C NMR Spectroscopy:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C is less sensitive.

-

Relaxation Delay: 2-5 s.

-

-

¹¹B NMR Spectroscopy:

-

Spectrometer: A multinuclear NMR spectrometer is required.

-

Reference: BF₃·OEt₂ is commonly used as an external standard (δ = 0 ppm).

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: Typically -40 to 40 ppm.

-

Number of Scans: 128-1024, depending on the concentration and instrument.

-

Baseline Correction: A baseline correction is often necessary due to the broad nature of the signals.[13]

-

IR Spectroscopic Analysis

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For solution-state spectra, dissolve the sample in a suitable solvent (e.g., CHCl₃) and use a liquid cell.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction.

Mass Spectrometric Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization: Electrospray ionization (ESI) is commonly used, often in negative ion mode to detect the [M-H]⁻ ion. Matrix-assisted laser desorption/ionization (MALDI) can also be used, particularly with a diol-containing matrix to prevent boroxine formation.[11]

-

Analysis: Acquire the full scan mass spectrum to determine the molecular weight. For structural information, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a substituted phenylboronic acid.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of substituted phenylboronic acids.

Signaling Pathway: Phenylboronic Acid-Based Glucose Sensing

Phenylboronic acids are widely used in glucose sensors. The underlying principle is the reversible covalent interaction between the boronic acid and the cis-diol moieties of glucose. This interaction is pH-dependent.

Caption: The mechanism of glucose sensing by phenylboronic acid, involving a pH-dependent equilibrium and the formation of a cyclic boronate ester.[14][15][16]

Logical Relationship: Suzuki-Miyaura Coupling

Substituted phenylboronic acids are key coupling partners in the Suzuki-Miyaura reaction, a powerful method for C-C bond formation.

Caption: A simplified representation of the key components in a Suzuki-Miyaura cross-coupling reaction.

References

- 1. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 13. par.nsf.gov [par.nsf.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]

The Weinreb-Nahm Amide: A Comprehensive Technical Guide to its Synthesis and Application in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Weinreb-Nahm amide, an N-methoxy-N-methylamide, has become an indispensable tool in modern organic synthesis since its introduction by Steven M. Weinreb and Steven Nahm in 1981.[1][2] Its remarkable stability and unique reactivity profile allow for the controlled synthesis of ketones and aldehydes from carboxylic acid derivatives, effectively circumventing the pervasive issue of over-addition often encountered with more reactive organometallic reagents. This technical guide provides an in-depth exploration of the Weinreb-Nahm amide, detailing its preparation from various starting materials, its reactivity with a broad range of nucleophiles, and its application in the synthesis of complex molecules. Detailed experimental protocols for key transformations and quantitative data on reaction yields are presented to facilitate its practical application in a laboratory setting.

Introduction: The Advantage of the Weinreb-Nahm Amide

The synthesis of ketones through the reaction of organometallic reagents with carboxylic acid derivatives such as esters and acid chlorides is often plagued by the formation of tertiary alcohol byproducts.[1] This occurs because the initially formed ketone is typically more reactive than the starting material, leading to a second nucleophilic attack. The Weinreb-Nahm amide was ingeniously designed to overcome this limitation.

The key to the Weinreb-Nahm amide's utility lies in its ability to form a stable, five-membered chelated tetrahedral intermediate upon addition of an organometallic reagent.[3] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup.[3] This prevents the nascent ketone from reacting further with the organometallic reagent present in the reaction mixture, thus ensuring a clean conversion to the desired carbonyl compound. Furthermore, Weinreb-Nahm amides can be selectively reduced to aldehydes using common hydride reagents.[4]

Preparation of Weinreb-Nahm Amides

Weinreb-Nahm amides can be synthesized from a variety of carboxylic acid derivatives, with the most common methods starting from carboxylic acids or acid chlorides. The choice of method often depends on the starting material's availability and the presence of other functional groups in the molecule.

From Carboxylic Acids

The direct conversion of carboxylic acids to Weinreb-Nahm amides requires the use of a coupling reagent to activate the carboxylic acid. A variety of modern coupling reagents have been shown to be effective for this transformation, each with its own advantages in terms of reaction conditions, scope, and ease of purification.

Commonly used coupling reagents include:

-

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions.[5]

-

Phosphonium Salts: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).[5]

-

Uronium/Aminium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP).[5]

-

Other Reagents: Phosphorus oxychloride (POCl₃), and combinations like triphenylphosphine/iodine (PPh₃/I₂).

The general workflow for the synthesis of Weinreb-Nahm amides from carboxylic acids is depicted below:

Caption: General workflow for the synthesis of Weinreb-Nahm amides from carboxylic acids.

Table 1: Comparison of Coupling Reagents for the Synthesis of Weinreb-Nahm Amides from Carboxylic Acids

| Coupling Reagent/Method | Base | Solvent | Time (h) | Yield (%) | Notes |

| CDMT | NMM | THF | 8 | 95 | A white precipitate is formed during the reaction. |

| DMTMM | - | THF | 8 | 89 | Generally clean reactions with easy workup. |

| Cyanuric Chloride | NMM | THF | 8 | 49 | Lower yield compared to other triazine-based reagents. |

| PPh₃/I₂ | iPr₂NEt | CH₂Cl₂ | 1-2 | 69-85 | A mild method; polymer-supported PPh₃ can simplify purification.[5] |

| POCl₃ | DIPEA | CH₂Cl₂ | - | ~87 | A convenient one-pot procedure.[1] |

| CPI-Cl | - | - | - | Good | Effective for Nα-protected amino acids.[6] |

From Acid Chlorides

The original method for preparing Weinreb-Nahm amides involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated.[1] This method is highly efficient and generally proceeds in high yield.

Caption: Workflow for the synthesis of Weinreb-Nahm amides from acid chlorides.

Reactivity of Weinreb-Nahm Amides

The synthetic utility of Weinreb-Nahm amides stems from their controlled reactivity with a variety of nucleophiles, primarily organometallic reagents and hydride reducing agents.

Synthesis of Ketones

The reaction of a Weinreb-Nahm amide with one equivalent of a Grignard reagent (R'MgX) or an organolithium reagent (R'Li) provides a straightforward and high-yielding route to ketones (R-CO-R').[7] The reaction proceeds via the stable chelated tetrahedral intermediate, which upon aqueous workup, collapses to the desired ketone.

Caption: Reaction pathway for the synthesis of ketones from Weinreb-Nahm amides.

Table 2: Synthesis of Ketones from Weinreb-Nahm Amides

| Weinreb-Nahm Amide (R-CON(OMe)Me) | Organometallic Reagent (R'M) | Product (R-CO-R') | Yield (%) |

| Ph-CON(OMe)Me | MeMgBr | Ph-CO-Me | 94 |

| Ph-CON(OMe)Me | PhMgBr | Ph-CO-Ph | 92 |

| Ph-CON(OMe)Me | PhLi | Ph-CO-Ph | 85 |

| n-C₅H₁₁-CON(OMe)Me | PhLi | n-C₅H₁₁-CO-Ph | 97 |

| c-C₆H₁₁-CON(OMe)Me | MeLi | c-C₆H₁₁-CO-Me | 92 |

| PhCH₂CH₂-CON(OMe)Me | PhMgBr | PhCH₂CH₂-CO-Ph | 95 |

| (CH₃)₂CH-CON(OMe)Me | PhCH₂MgBr | (CH₃)₂CH-CO-CH₂Ph | 92 |

| Data sourced from Nahm, S.; Weinreb, S. M. Tetrahedron Lett. 1981, 22, 3815-3818. |

Synthesis of Aldehydes

Reduction of Weinreb-Nahm amides with hydride reagents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) affords aldehydes in good yields.[4] Similar to the reaction with organometallic reagents, a stable intermediate is formed which prevents over-reduction to the corresponding alcohol.

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. pure.psu.edu [pure.psu.edu]

- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 4. Weinreb Ketone Synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 5. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

The Pivotal Role of Boronic Acids in Modern Synthetic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Boronic acids, organic compounds featuring a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), have emerged as indispensable tools in modern synthetic chemistry.[1][2][3] Their unique reactivity, stability, and relatively low toxicity have positioned them as versatile building blocks and catalysts in a myriad of chemical transformations.[2] This technical guide provides a comprehensive overview of the core applications of boronic acids, with a focus on their role in carbon-carbon and carbon-heteroatom bond formation, their use as protecting groups and sensors, and their significant impact on drug discovery and development.

Cross-Coupling Reactions: The Suzuki-Miyaura and Chan-Lam Couplings

Boronic acids are most renowned for their participation in palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling.[4] This reaction has revolutionized the synthesis of biaryls, styrenes, and polyolefins, which are common structural motifs in pharmaceuticals and advanced materials.[5]

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between an organoboronic acid and an organohalide (or triflate) in the presence of a palladium catalyst and a base.[4][5]

Catalytic Cycle:

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Quantitative Data Summary:

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, solvent, and the nature of the coupling partners. Below is a summary of typical conditions and their effects on reaction outcomes.

| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Substrate 1 (Ar-X) | Substrate 2 (Ar'-B(OH)₂) | Yield (%) | Reference |

| Pd(OAc)₂ (0.5) | None | K₂CO₃ | WEB | Room Temp | Iodobenzene | Phenylboronic acid | 98 | [6] |

| Pd₂(dba)₃ (1.0-1.5) | XPhos | K₃PO₄ | Dioxane/H₂O | 60 | 4-Chloro-1H-indole | 2-Benzofuranylboronic acid | 91 | [7] |

| Pd(OAc)₂ (0.5) | RuPhos | Na₂CO₃ | Dioxane/H₂O | 100 | 4-Chlorobenzonitrile | 2-Thienyltrifluoroborate | 85 | [8] |

| [Pd(IPr*)Cl(1-tBu-indenyl)] | - | K₃PO₄ | THF/MeOH | Room Temp | 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | 95 | [9] |

Experimental Protocol: Synthesis of 4-Methoxybiphenyl [6]

-

Materials: 4-Bromoanisole (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.5 mol%), water-extracted bitter orange (WEB) (3 mL).

-

Procedure:

-

A mixture of 4-bromoanisole (1 mmol), phenylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%) in WEB (3 mL) is stirred at room temperature.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is extracted with diethyl ether (4 x 10 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (9:1 v/v) as the eluent to afford the desired product.

-

The Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond between a boronic acid and a compound containing an N-H or O-H bond, such as amines, amides, and phenols.[10] A key advantage of this reaction is that it can often be performed under mild conditions, open to the air.[10]

Catalytic Cycle:

The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki-Miyaura coupling, but a plausible pathway is depicted below.

Quantitative Data Summary:

The Chan-Lam coupling is sensitive to the copper source, ligands (if any), base, and solvent. The following table provides examples of reaction conditions and yields for the N-arylation of various substrates.

| Copper Source (mol%) | Ligand | Base | Solvent | Temperature (°C) | N-H Substrate | Arylboronic Acid | Yield (%) | Reference |

| Cu(OAc)₂ (stoichiometric) | Pyridine | Et₃N | DCM | Room Temp | Imidazole | Phenylboronic acid | 90 | [11] |

| Cu(OTf)₂ (8) | 4,5-diazafluoren-9-one | K₂CO₃ | MeOH | Room Temp | 2-Nitroimidazole | Phenylboronic acid | 85 | [12] |

| Cu(CH₃CN)₄BF₄ (10) | None | None | DMF | Room Temp | Di-p-tolylsulfondiimine | Phenylboronic acid | 95 | [13] |

| Cu(I) oxide (heterogeneous) | None | None | MeOH | Room Temp | Aniline | 4-Methoxyphenylboronic acid | 92 | [11] |

Experimental Protocol: N-Arylation of Imidazole [11]

-

Materials: Imidazole (1 mmol), Phenylboronic acid (1.2 mmol), Cu(OAc)₂ (1.2 mmol), Pyridine (2 mmol), Dichloromethane (DCM) (10 mL).

-

Procedure:

-

To a solution of imidazole (1 mmol) and phenylboronic acid (1.2 mmol) in DCM (10 mL) are added Cu(OAc)₂ (1.2 mmol) and pyridine (2 mmol).

-

The reaction mixture is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched with aqueous ammonia and extracted with DCM.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to give N-phenylimidazole.

-

Boronic Acids as Protecting Groups

The reversible formation of boronate esters with diols makes boronic acids excellent protecting groups for these functionalities, particularly in carbohydrate chemistry.[14] Pinacol esters are one of the most common protecting groups for boronic acids themselves, enhancing their stability and ease of handling.[14]

Workflow for Protection and Deprotection:

Experimental Protocol: Pinacol Ester Protection of Isobutylboronic Acid [15]

-

Materials: Isobutylboronic acid (25.0 g, 245 mmol), pinacol (29.0 g, 245 mmol), magnesium sulfate (44.3 g, 368 mmol), diethyl ether (500 mL).

-

Procedure:

-

An oven-dried 1 L flask is charged with isobutylboronic acid, pinacol, magnesium sulfate, and diethyl ether.

-

The mixture is stirred at room temperature for 1 hour.

-

The solid magnesium sulfate is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the isobutylboronic acid pinacol ester.

-

Experimental Protocol: Deprotection of an Alkylpinacolyl Boronate Ester [13]

-

Materials: Alkylpinacolyl boronate ester (1.7 mmol), diethanolamine (1.9 mmol), diethyl ether, 0.1 M HCl.

-

Procedure (Two-step):

-

Transesterification: To a solution of the pinacolyl boronate ester in diethyl ether, add diethanolamine. A white precipitate forms. Stir until the starting material is consumed (monitored by TLC, ~30 min). Filter the precipitate, wash with ether, and dry.

-

Hydrolysis: Treat the resulting diethanolamine boronate with 0.1 M HCl for 20 minutes to afford the free boronic acid.

-

Boronic Acids as Chemical Sensors

The ability of boronic acids to reversibly bind with cis-diols forms the basis of their application as chemical sensors, particularly for saccharides.[2] This interaction can be coupled with a fluorescent reporter group, leading to a change in fluorescence intensity upon binding, allowing for the quantitative detection of sugars.

Sensing Mechanism:

The Petasis Reaction

The Petasis reaction, also known as the borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines.[16][17]

Reaction Scheme and Mechanism:

The reaction proceeds through the formation of an iminium ion from the amine and carbonyl, which then reacts with the boronic acid.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. boronmolecular.com [boronmolecular.com]

- 3. A Comprehensive Overview of Boronic Acids & Derivatives | MolecularCloud [molecularcloud.org]

- 4. youtube.com [youtube.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. rsc.org [rsc.org]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 11. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 12. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Petasis Reaction [organic-chemistry.org]

- 17. Petasis reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Arylboronic acids, organoboron compounds featuring a boronic acid functional group attached to an aromatic ring, have emerged as indispensable tools in modern organic chemistry and medicinal chemistry.[1][2] Their unique physicochemical properties, versatile reactivity, and generally low toxicity have cemented their role as crucial building blocks in the synthesis of complex molecules, including a growing number of approved pharmaceuticals.[3] This guide provides a comprehensive overview of the core physical and chemical characteristics of arylboronic acids, complete with quantitative data, detailed experimental protocols, and visualizations to illuminate key concepts.

Physical Properties

The utility of arylboronic acids is deeply rooted in their distinct structural and physical characteristics. These properties govern their stability, solubility, and interaction with other molecules.

Structure, Bonding, and Solid-State Form

Structurally, arylboronic acids are characterized by a trivalent, sp²-hybridized boron atom bonded to an aryl group and two hydroxyl groups.[4] This arrangement results in a trigonal planar geometry with a vacant p-orbital on the boron atom, making it a Lewis acid.[1][4]

In the solid state, arylboronic acids typically exist as crystalline solids with high melting points.[1] X-ray crystallography studies reveal that they often form dimeric structures through intermolecular hydrogen bonds between the hydroxyl groups.[4] A critical characteristic is their propensity to undergo dehydration, especially upon heating, to form cyclic trimeric anhydrides known as boroxines .[1][5] This dehydration is a reversible process, and the boroxine can be rapidly hydrolyzed back to the monomeric boronic acid in the presence of water.[5]

Caption: Reversible dehydration of arylboronic acid to its boroxine.

Acidity and Aqueous Behavior

Unlike carboxylic acids, arylboronic acids are not Brønsted acids but rather Lewis acids.[1] Their acidity arises from the acceptance of a hydroxide ion from water to form a tetrahedral boronate species. This equilibrium is fundamental to their reactivity and biological interactions.

The pKa of arylboronic acids typically falls within the range of 4 to 10.[6] This value is highly dependent on the electronic nature of the substituents on the aryl ring. Electron-withdrawing groups (e.g., -NO₂, -CN) stabilize the resulting anionic boronate complex, thus lowering the pKa (increasing acidity), while electron-donating groups have the opposite effect.[4] At physiological pH (~7.4), most arylboronic acids exist predominantly in their neutral, trigonal form.[3]

Caption: Lewis acidity of arylboronic acids in aqueous media.

Solubility and Stability

The solubility of arylboronic acids is variable. They are generally soluble in many organic solvents but have limited solubility in water, a factor that can be a challenge in drug formulation.[7] Solubility in aqueous media is pH-dependent, increasing at pH values above their pKa due to the formation of the more polar anionic boronate species.

A key strategy to enhance aqueous solubility involves the addition of polyols, such as mannitol.[7] Arylboronic acids form reversible covalent esters with 1,2- or 1,3-diols, which can lower the pKa and increase the concentration of the soluble anionic form at a given pH.[1][7]

Arylboronic acids are susceptible to several degradation pathways, including:

-

Oxidation: The carbon-boron bond can be oxidatively cleaved to yield a phenol and boric acid. This process can be mediated by various oxidants, including hydrogen peroxide.[8][9]

-

Protodeboronation: This is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. The rate of this decomposition pathway is highly pH-dependent and is influenced by the electronic properties of the aryl ring.[10][11]

To improve stability and ease of handling, arylboronic acids are frequently converted into more robust derivatives, such as pinacol esters . These esters are less prone to dehydration (boroxine formation) and protodeboronation but can be readily hydrolyzed back to the free boronic acid when needed.[12][13]

Quantitative Physical Properties

The following table summarizes key physical data for a selection of common arylboronic acids.

| Compound Name | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |

| Phenylboronic Acid | C₆H₅B(OH)₂ | 121.93 | 216-219 | ~8.8[6] |

| 4-Methoxyphenylboronic Acid | CH₃OC₆H₄B(OH)₂ | 151.96 | 204-208 | ~9.3[7] |

| 4-Nitrophenylboronic Acid | O₂NC₆H₄B(OH)₂ | 166.93 | 285-290 | ~7.1[4] |

| 4-Fluorophenylboronic Acid | FC₆H₄B(OH)₂ | 139.93 | 280-285 | ~8.3 |

| 2-Carboxyphenylboronic Acid | HOOCC₆H₄B(OH)₂ | 165.95 | 168-172 | ~3.8, ~8.0[8] |

Chemical Properties and Key Reactions

The chemical reactivity of arylboronic acids is dominated by the Lewis acidic nature of the boron center and the lability of the C-B bond, particularly in the presence of transition metal catalysts.

Suzuki-Miyaura Cross-Coupling

The most prominent application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction.[1] This Nobel Prize-winning reaction forms a new carbon-carbon bond by coupling an arylboronic acid with an organohalide (or triflate) using a palladium catalyst and a base.[14] Its significance lies in its broad substrate scope, high functional group tolerance, and stereospecificity.[15][16]

The catalytic cycle generally involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond to form a palladium(II) species.

-

Transmetalation: The aryl group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[15][17]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final biaryl product and regenerating the palladium(0) catalyst.[17]

Caption: Simplified mechanism of the Suzuki-Miyaura reaction.

Other Synthetic Transformations

Beyond the Suzuki coupling, arylboronic acids participate in a range of other valuable reactions:

-

Chan-Lam Coupling: A copper-catalyzed reaction that forms C-N or C-O bonds by coupling arylboronic acids with amines, amides, or alcohols.[1]

-

Oxidation to Phenols: The C-B bond can be cleanly oxidized to a C-O bond using reagents like hydrogen peroxide or hydroxylamine, providing a route to phenols.[1]

-

Amidation Catalysis: Certain arylboronic acids, particularly those with Lewis basic sites, can act as catalysts for the formation of amide bonds from carboxylic acids and amines.[18]

-

Dehydrative C-Alkylation: Arylboronic acids can catalyze the formation of C-C bonds by activating benzylic alcohols towards nucleophilic attack.[19]

Experimental Protocols

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a representative method for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.

Materials:

-

Aryl bromide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

-

To a reaction vessel equipped with a magnetic stirrer and reflux condenser, add the aryl bromide, arylboronic acid, palladium catalyst, and base.

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Caption: Experimental workflow for a typical Suzuki coupling reaction.

Protocol: Determination of pKa by Potentiometric Titration

This method allows for the experimental determination of an arylboronic acid's pKa.

Materials:

-

Arylboronic acid (e.g., 0.01 M solution)

-

Standardized NaOH solution (e.g., 0.1 M)

-

Calibrated pH meter and electrode

-

Stir plate and magnetic stirrer

-

Burette

Procedure:

-

Prepare a solution of the arylboronic acid in water or a suitable co-solvent system (e.g., water/methanol) of known concentration and volume.

-

Place the solution in a beaker on a stir plate and immerse the pH electrode.

-

Record the initial pH of the solution.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.05-0.1 mL) from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH has risen significantly past the expected pKa (e.g., to pH 11-12).

-

Plot the measured pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can also be determined from the inflection point of a first-derivative plot.

Conclusion

Arylboronic acids possess a rich and multifaceted chemistry defined by the unique properties of the C-B bond and the Lewis acidic boron center. Their physical characteristics, such as solid-state structure, acidity, and solubility, are critical considerations for their storage, handling, and application, particularly in drug development. Their chemical reactivity, highlighted by the powerful Suzuki-Miyaura cross-coupling, has made them one of the most important classes of building blocks in modern synthetic chemistry. A thorough understanding of these fundamental properties is essential for any scientist seeking to exploit the full potential of these remarkable compounds.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. DSpace [kuscholarworks.ku.edu]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Development and Synthesis of an Arylboronic Acid-based Solid-Phase Amidation Catalyst [organic-chemistry.org]

- 19. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Biaryl Weinreb Amides using 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid

Introduction

N-methoxy-N-methylamides, commonly known as Weinreb amides, are versatile intermediates in organic synthesis, primarily utilized for the preparation of ketones and aldehydes through reaction with organometallic reagents.[1][2][3] Their stability and resistance to over-addition make them highly valuable in complex molecule synthesis.[3][4] This document provides detailed protocols for the application of 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid as a building block in palladium-catalyzed cross-coupling reactions to synthesize more complex biaryl Weinreb amides. This approach allows for the introduction of a Weinreb amide moiety into a variety of molecular scaffolds.

The protocol described is based on the palladium-catalyzed cross-coupling of an organoboronic acid with an organic halide (Suzuki-Miyaura coupling), a robust and widely used method for the formation of carbon-carbon bonds.[1][5] In this context, this compound serves as the organoboron reagent.

Key Reagents and Materials

| Reagent | Supplier | CAS Number |

| This compound | Alfa Chemistry | 723281-57-0 |

| Dichlorobis(triphenylphosphine)palladium(II) | Sigma-Aldrich | 13965-03-2 |

| Potassium Phosphate, monohydrate | Sigma-Aldrich | 27176-10-9 |

| Anhydrous Ethanol | Fisher Chemical | 64-17-5 |

| Aryl Halide (e.g., Bromobenzene, 4-Bromoanisole) | Sigma-Aldrich | Varies |

| Diethyl Ether | Fisher Chemical | 60-29-7 |

| Saturated Sodium Bicarbonate Solution | Fisher Chemical | N/A |

| Brine | Fisher Chemical | N/A |

| Anhydrous Magnesium Sulfate | Fisher Chemical | 7487-88-9 |

Experimental Protocol: Palladium-Catalyzed Synthesis of a Biaryl Weinreb Amide

This protocol details the synthesis of 3'-(N,O-dimethylhydroxylaminocarbonyl)-[1,1'-biphenyl]-4-carbonitrile as a representative example, using 4-bromobenzonitrile as the coupling partner.

Reaction Scheme:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 3. grokipedia.com [grokipedia.com]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-Catalyzed Preparation of Weinreb Amides from Boronic Acids and N-Methyl-N-methoxycarbamoyl Chloride [organic-chemistry.org]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Arylboronic Acids (Suzuki-Miyaura Reaction)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common structural motif in pharmaceuticals and functional materials.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has gained widespread use due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and relatively low toxicity of its boronic acid reagents.[1][2][3] The significance of this reaction was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[3]